molecular formula C6H6N2O3 B056093 3-Hydroxy-5-methylpyrazine-2-carboxylic acid CAS No. 120992-57-6

3-Hydroxy-5-methylpyrazine-2-carboxylic acid

Cat. No.: B056093
CAS No.: 120992-57-6
M. Wt: 154.12 g/mol
InChI Key: KNZXPTJKLOLYKH-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position, along with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopyrazine with methylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 5-methylpyrazine-2-carboxylic acid using a metal catalyst such as palladium or platinum. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-Keto-5-methylpyrazine-2-carboxylic acid.

    Reduction: 3-Hydroxy-5-methylpyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrazine-2-carboxylic acid
  • 3-Hydroxy-2-methylpyrazine
  • 2,3-Dihydroxy-5-methylpyrazine

Uniqueness

3-Hydroxy-5-methylpyrazine-2-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-7-4(6(10)11)5(9)8-3/h2H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXPTJKLOLYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576450
Record name 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120992-57-6
Record name 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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